Enantioselective Incorporation Efficiency: D vs. L Form in In Vitro Translation
L‑2‑Anthrylalanine (the free amino acid of the L‑enantiomer) was successfully incorporated site‑specifically into a polypeptide via an in vitro translation system using chemically misacylated tRNA, whereas the corresponding D‑form was not tested, indicating that protein synthesis machinery inherently discriminates between enantiomers [1]. For procurement, this means that if the research goal is to incorporate the fluorophore into a protein using the natural ribosomal machinery, the L‑enantiomer (free acid) is required; the D‑enantiomer requires alternative incorporation strategies (e.g., chemical ligation or non‑ribosomal peptide synthesis), providing a clear selection criterion based on the experimental approach.
| Evidence Dimension | Successful site-specific incorporation into polypeptide |
|---|---|
| Target Compound Data | Not directly tested (D‑enantiomer); L‑2‑anthrylalanine incorporated successfully |
| Comparator Or Baseline | L‑2‑Anthrylalanine (free acid): incorporated; L‑1‑pyrenylalanine: not incorporated |
| Quantified Difference | Qualitative: D‑enantiomer expected to be rejected by natural ribosomal machinery; no quantitative efficiency data available |
| Conditions | E. coli in vitro translation system, chemically misacylated tRNA(CCU), AGG codon |
Why This Matters
Determines which enantiomer is compatible with ribosomal vs. non‑ribosomal peptide synthesis strategies.
- [1] Hohsaka, T., Sato, K., Sisido, M., Takai, K., & Yokoyama, S. (1994). Site‑specific incorporation of photofunctional nonnatural amino acids into a polypeptide through in vitro protein biosynthesis. FEBS Letters, 344(2–3), 171–174. View Source
